molecular formula C10H8ClF3N2O2 B3040947 O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide CAS No. 255876-61-0

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

Cat. No.: B3040947
CAS No.: 255876-61-0
M. Wt: 280.63 g/mol
InChI Key: ZKYPRXCDLJABBD-UHFFFAOYSA-N
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Description

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, a chloroethane group, and a hydroximamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the trifluoromethylation of benzoyl chloride to obtain 3-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 2-chloroethanehydroximamide under controlled conditions to yield the final product. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the efficient synthesis of intermediates, optimization of reaction conditions, and purification of the final product. Industrial methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroximamide group to other functional groups.

    Substitution: The chloroethane group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethane group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroximamide group may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    O1-[3-(trifluoromethyl)benzoyl]-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanehydroximamide: This compound shares a similar trifluoromethylbenzoyl moiety but differs in the presence of a pyrazolyl group.

    3-(trifluoromethyl)benzoyl chloride: An intermediate in the synthesis of O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide, it lacks the hydroximamide and chloroethane groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-5-8(15)16-18-9(17)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYPRXCDLJABBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(/CCl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

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